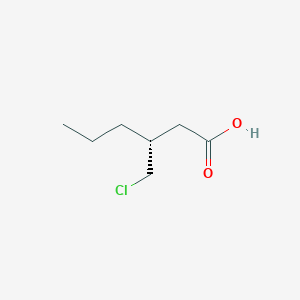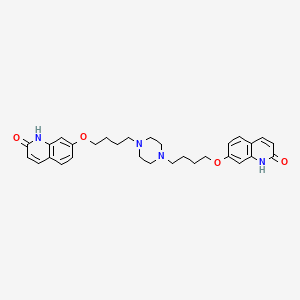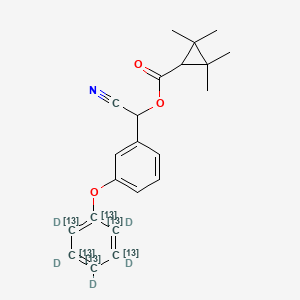
Fenpropathrin-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenpropathrin-13C6 is a labeled analog of fenpropathrin, a widely used pyrethroid insecticide. Pyrethroids are synthetic chemicals modeled after the natural insecticidal properties of pyrethrins, which are derived from chrysanthemum flowers. This compound is specifically used in scientific research to study the behavior, metabolism, and environmental impact of fenpropathrin due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fenpropathrin-13C6 involves the incorporation of carbon-13 isotopes into the fenpropathrin molecule. This can be achieved through a multi-step synthetic process that starts with labeled precursors. The key steps include:
Preparation of Labeled Precursors: Carbon-13 labeled benzyl cyanide and other intermediates are synthesized.
Cyclopropanation: The labeled intermediates undergo cyclopropanation to form the core structure of fenpropathrin.
Esterification: The final step involves esterification to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large-scale synthesis of carbon-13 labeled intermediates.
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.
Purification and Quality Control: Rigorous purification steps and quality control measures to ensure the final product meets research-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions
Fenpropathrin-13C6 undergoes various chemical reactions, including:
Oxidation: Oxidation at the methyl groups of the acid moiety and at the 2′- and 4′-positions of the alcohol moiety.
Ester Cleavage: Cleavage of the ester linkage under acidic or basic conditions.
Conjugation: Formation of conjugates with other molecules, such as glucuronic acid, during metabolic processes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Acidic or Basic Conditions: Hydrochloric acid, sodium hydroxide.
Conjugation Reagents: Glucuronic acid, sulfate groups.
Major Products Formed
Oxidized Derivatives: Products with hydroxyl or carbonyl groups.
Cleaved Ester Products: Alcohol and carboxylic acid derivatives.
Conjugated Metabolites: Glucuronides and sulfates.
Applications De Recherche Scientifique
Fenpropathrin-13C6 is used in various scientific research applications, including:
Environmental Studies: Tracking the environmental fate and degradation of fenpropathrin.
Metabolic Studies: Investigating the metabolic pathways and biotransformation of fenpropathrin in organisms.
Toxicological Research: Assessing the toxicological impact of fenpropathrin on non-target species.
Analytical Chemistry: Developing and validating analytical methods for detecting fenpropathrin residues in environmental and biological samples.
Mécanisme D'action
Fenpropathrin-13C6, like fenpropathrin, exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects . It interferes with the normal function of these channels, causing prolonged depolarization of the nerve cells, leading to paralysis and death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of nerve signal transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyfluthrin: Another type II pyrethroid with similar insecticidal properties.
Cyhalothrin: Known for its high potency and effectiveness against a wide range of pests.
Cypermethrin: Widely used in agriculture and household pest control.
Deltamethrin: Highly effective against a broad spectrum of insects.
Esfenvalerate: A more potent isomer of fenvalerate with enhanced insecticidal activity.
Uniqueness of Fenpropathrin-13C6
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This labeling provides a distinct advantage in studying the environmental and biological behavior of fenpropathrin, making it an invaluable tool in scientific research .
Propriétés
Formule moléculaire |
C22H23NO3 |
|---|---|
Poids moléculaire |
360.41 g/mol |
Nom IUPAC |
[cyano-[3-(2,3,4,5,6-pentadeuterio(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyphenyl]methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3/i5+1D,6+1D,7+1D,10+1D,11+1D,16+1 |
Clé InChI |
XQUXKZZNEFRCAW-KVIQPSAWSA-N |
SMILES isomérique |
[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)(C)C)[2H])[2H] |
SMILES canonique |
CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


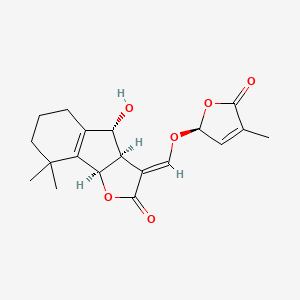

![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)

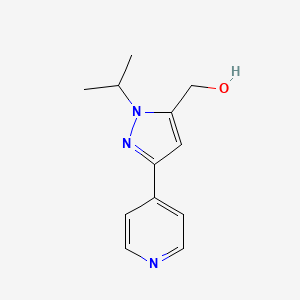
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13429655.png)
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)

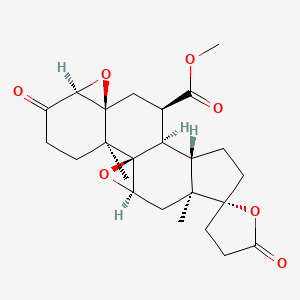
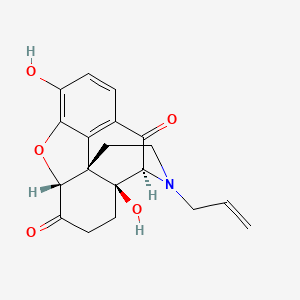
![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
